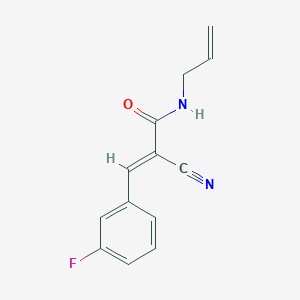![molecular formula C19H32BNO4 B2803015 tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2365173-53-9](/img/structure/B2803015.png)
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that features a boronate ester and a bicyclic structure
Wirkmechanismus
Target of Action
Compounds with similar structures have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further functionalized to create a variety of complex structures .
Pharmacokinetics
Its molecular weight (40431 g/mol) suggests that it could be absorbed and distributed in the body. The presence of the tert-butyl group might influence its lipophilicity, potentially affecting its absorption and distribution. The compound’s stability under various conditions is also an important factor that could influence its pharmacokinetics .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of a catalyst could facilitate its borylation reactions . Additionally, the compound’s stability might be affected by factors such as temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is synthesized through a series of cyclization reactions.
Introduction of the boronate ester: The boronate ester group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions.
Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The boronate ester group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure.
Material Science: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate: can be compared with other boronate esters and bicyclic compounds.
Similar boronate esters: Compounds with similar boronate ester groups but different core structures.
Similar bicyclic compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[32
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-8-9-15(21)11-13(10-14)12-20-24-18(4,5)19(6,7)25-20/h12,14-15H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHIYFQBVVDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC3CCC(C2)N3C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)


![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2802937.png)
![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)
![ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)

![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2802948.png)
![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)

![N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide](/img/structure/B2802955.png)
